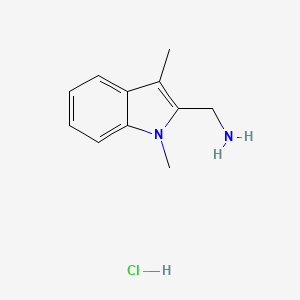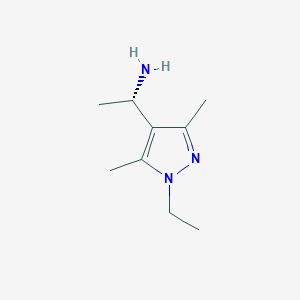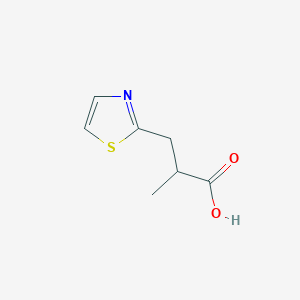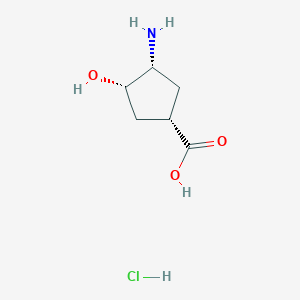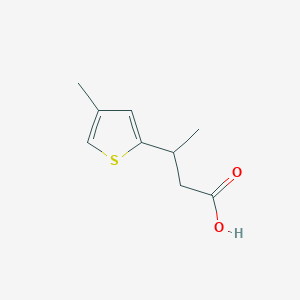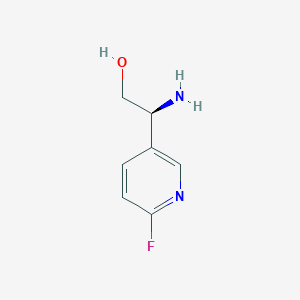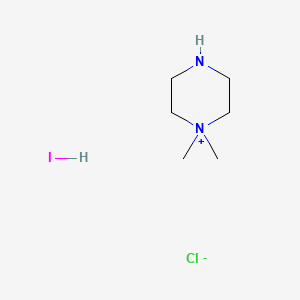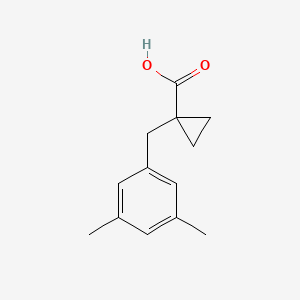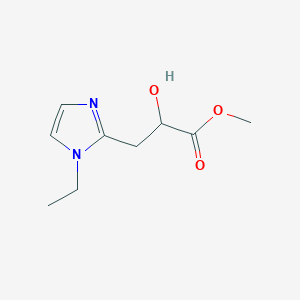
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an ammonium salt.
Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using molecular iodine (I₂) or an iodinating reagent like N-iodosuccinimide (NIS).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF₃I) or a trifluoromethylating agent like Ruppert-Prakash reagent (TMSCF₃).
Industrial Production Methods
Industrial production methods for 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the imidazole ring or other substituents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with modified imidazole rings or substituents.
Scientific Research Applications
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid
- 4-iodo-1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 4-iodo-1-(trifluoromethyl)-1H-pyrrole-5-carboxylic acid
Uniqueness
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both iodine and trifluoromethyl groups on the imidazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced lipophilicity and potential for halogen bonding, which can be advantageous in various applications.
Properties
Molecular Formula |
C5H2F3IN2O2 |
|---|---|
Molecular Weight |
305.98 g/mol |
IUPAC Name |
5-iodo-3-(trifluoromethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2F3IN2O2/c6-5(7,8)11-1-10-3(9)2(11)4(12)13/h1H,(H,12,13) |
InChI Key |
KTRHCOCZLCHWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C(F)(F)F)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
